



IUPAC name for 5-Amino-2-bromophenol

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Compound of Interest

Compound Name: 5-Amino-2-bromophenol

Cat. No.: B183262

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An In-depth Technical Guide to **5-Amino-2-bromophenol** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **5-Amino-2-bromophenol**, a significant chemical intermediate. Due to the prevalence of data on its isomer, 2-Amino-5-bromophenol, this document will address both compounds to offer a thorough comparative analysis for researchers, scientists, and drug development professionals. The structural distinctions between these isomers are critical for their application in synthesis and biological activity.

Chemical Identity and Properties

The nomenclature of substituted phenols can lead to ambiguity. The compound specified, **5-Amino-2-bromophenol**, is structurally distinct from its more commonly cited isomer, 2-Amino-5-bromophenol. The positions of the amino and bromo substituents on the phenol ring define their unique chemical properties and reactivity.

Data Presentation: Physicochemical Properties

The quantitative data for **5-Amino-2-bromophenol** and its key isomers are summarized below for clear comparison.



Property	5-Amino-2- bromophenol	2-Amino-5- bromophenol	4-Amino-2- bromophenol
CAS Number	55120-56-4[1][2]	38191-34-3[3][4]	16750-67-7[5]
Molecular Formula	C ₆ H ₆ BrNO[1][2]	C ₆ H ₆ BrNO[3][4]	C ₆ H ₆ BrNO[5]
Molecular Weight	188.02 g/mol [1][2]	188.02 g/mol [3][4]	188.02 g/mol [5]
Melting Point	139 °C or 150 °C[1]	125-127 °C (recrystallized)[3]	Not Available
Predicted Density	1.768 g/cm ³ [1]	Not Available	Not Available
pKa (Predicted)	Not Available	8.79 ± 0.10	Not Available
LogP (Predicted)	2.32 (XLogP3)[1]	1.74[6]	1.8[5]
Topological Polar Surface Area (TPSA)	46.2 Ų[1]	46.25 Ų[6]	46.3 Ų[5]
SMILES	C1=CC(=C(C=C1N)O)Br[7]	C1=CC(=C(C=C1Br)O)N[4]	C1=C(C(=CC=C1O)N)Br
InChlKey	UTWKTHGCIITRAB- UHFFFAOYSA-N[7]	DRQWUAAWZFIVTF- UHFFFAOYSA-N[4]	CBQJZWGBFZAUEV- UHFFFAOYSA-N[5]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and application of these compounds. While specific protocols for **5-Amino-2-bromophenol** are not extensively published, reliable methods for its isomer, 2-Amino-5-bromophenol, are well-documented and provide a template for potential synthetic strategies.

Synthesis of 2-Amino-5-bromophenol (CAS 38191-34-3)

Two primary methods for the synthesis of 2-Amino-5-bromophenol are reported:

Method 1: Reduction of 5-bromo-2-nitrophenol[3] This procedure involves the reduction of a nitro group to an amine.



- Dissolution: Dissolve 5-bromo-2-nitrophenol (1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.
- Reduction: Add sodium bisulfite (9.76 mmol, 85% pure) to the solution and stir at room temperature for 15 minutes.
- Acidification: After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.
- Extraction: Extract the agueous mixture three times with 40 mL portions of diethyl ether.
- Workup: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purification: Recrystallize the crude product from an ether/hexane mixed solvent system to obtain pure 2-amino-5-bromophenol.[3]

Method 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide[3] This method involves the deprotection of an acetamide group.

- Reaction Setup: Prepare a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (5.87 mmol) in a mixture of 30 mL of ethanol and 30 mL of 3 M HCl.
- Reflux: Heat the suspension to 100 °C and maintain at reflux for 3 hours.
- Neutralization: Add 45 mL of 1 M Na₂CO₃ to the mixture.
- Solvent Removal: Remove the ethanol under reduced pressure.
- Extraction: Extract the residue with three 250 mL portions of dichloromethane (DCM).
- Workup: Dry the combined organic layers and concentrate to yield the product.[3]

Spectroscopic Characterization

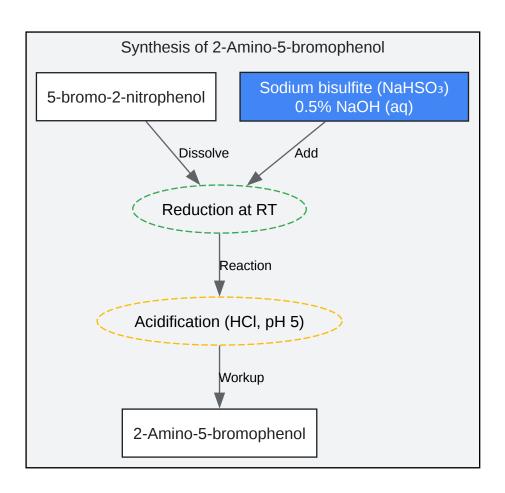
The identity and purity of the synthesized compounds are confirmed using spectroscopic methods. Based on reported data for 2-Amino-5-bromophenol:[3]



- ¹H NMR (500 MHz, CD₃CN): δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz),
 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H).
- IR (KBr, cm⁻¹): 3496 (broad, O-H), 3377, 3298 (N-H), 1598, 1502, 1431 (aromatic C=C).[3]

Visualization of Workflows and Pathways

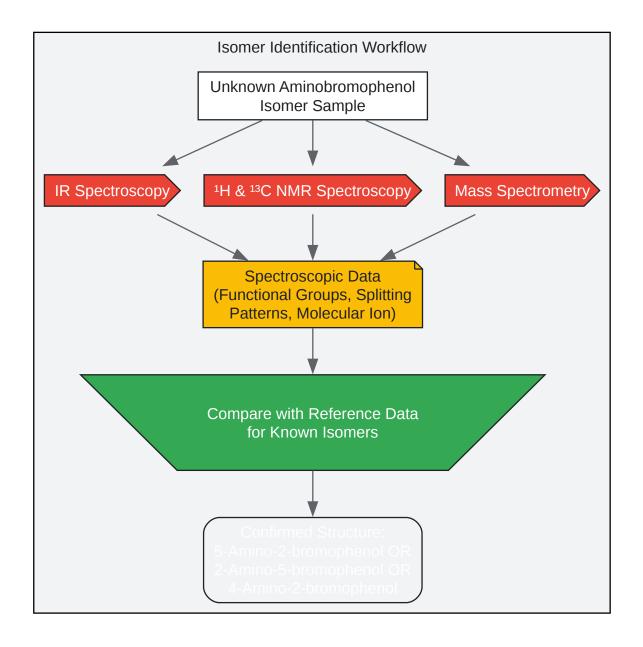
Diagrams are essential for visualizing complex chemical processes and logical workflows.



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Caption: Synthesis of 2-Amino-5-bromophenol via reduction.





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Caption: Logical workflow for spectroscopic isomer identification.

Role in Research and Drug Development

Aminobromophenols are valuable scaffolds in medicinal chemistry and materials science.

• Pharmaceutical Intermediates: 2-Amino-5-bromophenol is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[8]



Its versatile structure, with three distinct functional groups, allows for a wide range of chemical transformations.

- Biological Activity of Bromophenols: Naturally occurring bromophenols, particularly those isolated from marine algae, exhibit a broad spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[9][10] This highlights the therapeutic potential of this class of compounds.
- Anticancer Potential: 2-Amino-5-bromophenol has demonstrated anticancer activity against the MCF7 breast cancer cell line. The mechanism may involve DNA binding and subsequent inhibition of protein synthesis.
- Prodrug Development: The amino and hydroxyl groups present in these molecules are ideal
 handles for creating prodrugs.[11] Prodrug strategies are often employed to improve a drug's
 pharmacokinetic properties, such as bioavailability, by masking or modifying functional
 groups.[12]

Safety and Handling

Proper safety precautions are essential when handling aminobromophenols.

- **5-Amino-2-bromophenol** (CAS 55120-56-4):
 - Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
- 2-Amino-5-bromophenol (CAS 38191-34-3):
 - Hazard Statements: Harmful if swallowed (H302), May cause an allergic skin reaction
 (H317).[4][13] Additional sources may also list skin and eye irritation warnings.
- General Handling: These compounds should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes.

This technical guide provides a foundational understanding of **5-Amino-2-bromophenol** and its closely related isomer, 2-Amino-5-bromophenol. The compiled data on their



physicochemical properties, detailed synthesis protocols, and roles in drug development are intended to support further research and innovation in the field.

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